

Application Note: A Robust UV Spectrophotometric Method for the Quantification of Sultamicillin

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Compound of Interest

Compound Name: Sultamicillin tosylate dihydrate

Cat. No.: B8120852

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Abstract

This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantification of sultamicillin in bulk and pharmaceutical dosage forms. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, is a widely used broad-spectrum antibiotic.[1][2] The accurate determination of its concentration is critical for ensuring the quality, safety, and efficacy of the final drug product. The described method is based on the measurement of UV absorbance in a methanol solvent. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, and precision.[3][4]

Introduction and Scientific Rationale

Sultamicillin is an ester-linked codrug of the β -lactam antibiotic ampicillin and the β -lactamase inhibitor sulbactam.[2][5] This combination extends the antimicrobial spectrum of ampicillin to include bacteria that produce β -lactamase, an enzyme that would otherwise inactivate it.[1][6] Quality control in pharmaceutical manufacturing necessitates reliable and efficient analytical methods for the quantification of the active pharmaceutical ingredient (API).

UV-Visible spectrophotometry is a widely utilized analytical technique in pharmaceutical analysis due to its simplicity, speed, low cost, and instrumental availability. The method relies on the principle that many organic molecules absorb light in the ultraviolet and visible regions

of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship mathematically described by the Beer-Lambert Law.^{[7][8]} Sultamicillin possesses chromophores within its molecular structure that allow for strong UV absorbance, making this technique highly suitable for its quantification.

The causality behind selecting UV spectrophotometry lies in its ability to provide a robust and reliable quantitative result without the need for the more complex and expensive instrumentation associated with chromatographic techniques like HPLC. For routine quality control where the sample matrix is relatively simple (e.g., bulk drug or straightforward formulations), UV spectrophotometry offers an optimal balance of performance and efficiency.

Principle of the Method: The Beer-Lambert Law

The quantification of sultamicillin is based on the Beer-Lambert Law, which is the fundamental principle of spectrophotometry.^{[9][10]} The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution.

$$A = \epsilon bc$$

Where:

- A is the absorbance (unitless)
- ϵ (epsilon) is the molar absorptivity, a constant specific to the analyte at a given wavelength ($\text{L mol}^{-1} \text{cm}^{-1}$)^[10]
- b is the path length of the cuvette, typically 1 cm
- c is the concentration of the analyte (mol L^{-1})

By measuring the absorbance of sultamicillin solutions at its wavelength of maximum absorbance (λ_{max}), where the analysis is most sensitive, a linear relationship between absorbance and concentration can be established.^[7] This relationship is then used to determine the concentration of sultamicillin in unknown samples.

Materials and Instrumentation

3.1 Instrumentation:

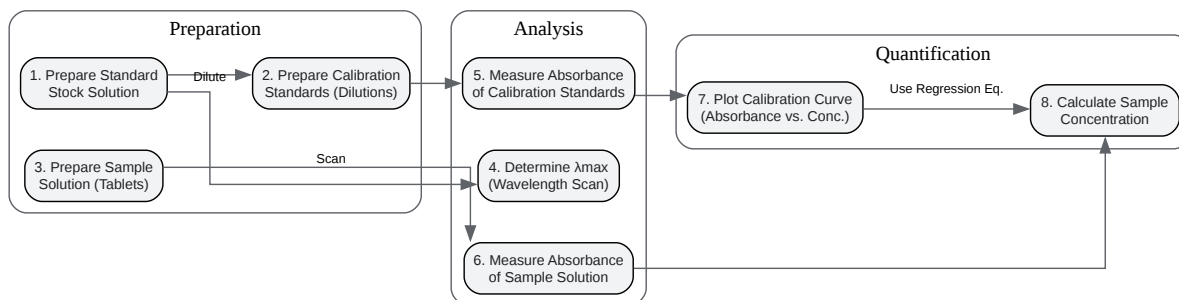
- UV-Visible Spectrophotometer: A double-beam spectrophotometer capable of scanning in the 200-400 nm range (e.g., Shimadzu UV-1800 or similar).[\[11\]](#)
- Analytical Balance: Sensitivity of at least 0.1 mg.
- Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.
- Quartz Cuvettes: Matched pair with a 1 cm path length.
- Ultrasonic Bath: For complete dissolution of samples.
- Filtration Assembly: 0.45 µm membrane filters.

3.2 Chemicals and Reagents:

- Sultamicillin Reference Standard: USP or equivalent grade.
- Methanol: HPLC or analytical grade.[\[12\]](#)
- Sultamicillin Tablets: Commercially available formulation.

Experimental Protocol: Method Development and Quantification

The entire workflow is designed to ensure systematic development and application of the method for accurate quantification.



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Caption: Overall workflow for sultamicillin quantification.

4.1 Step 1: Selection of Solvent

The choice of solvent is critical. It must dissolve the analyte completely and be transparent (i.e., have negligible absorbance) in the UV region where the analyte absorbs. Methanol was chosen as it is a good solvent for sultamicillin tosylate and is transparent in the relevant UV range.^{[11][12]}

4.2 Step 2: Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh approximately 10 mg of the Sultamicillin reference standard.
- Transfer the powder quantitatively to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Make up the volume to the 100 mL mark with methanol and mix thoroughly.

4.3 Step 3: Determination of Wavelength of Maximum Absorbance (λ_{max})

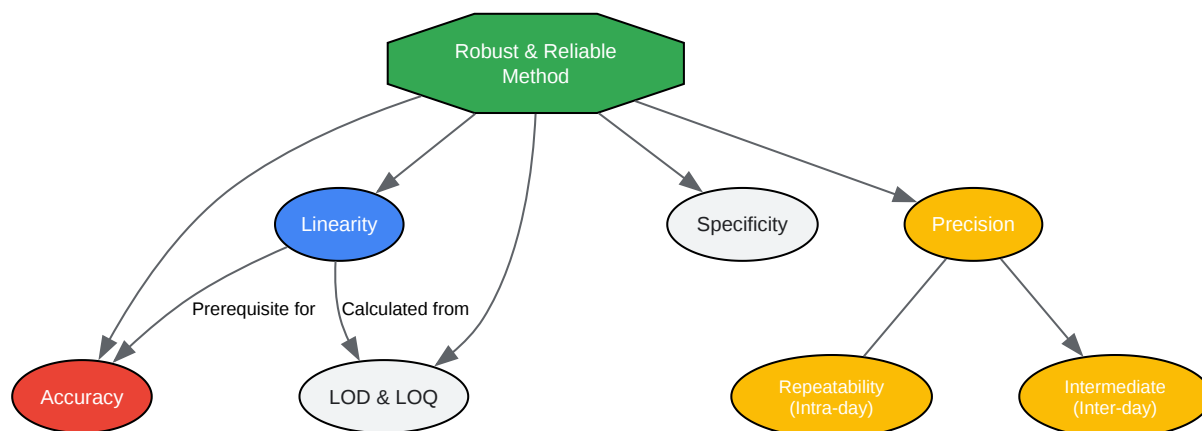
- Pipette 5 mL of the Standard Stock Solution (100 $\mu\text{g/mL}$) into a 50 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 10 $\mu\text{g/mL}$.
- Fill a quartz cuvette with methanol to serve as the blank.
- Fill a second quartz cuvette with the 10 $\mu\text{g/mL}$ sultamicillin solution.
- Scan the sample solution from 400 nm to 200 nm against the methanol blank.
- The wavelength at which the maximum absorbance is observed is the λ_{max} . For sultamicillin in methanol, the λ_{max} is typically found at approximately 232 nm.[\[12\]](#)[\[13\]](#)

4.4 Step 4: Protocol for Quantification in Tablet Dosage Form

- Weigh and finely powder 20 sultamicillin tablets to obtain a homogenous mixture.
- Accurately weigh a quantity of the powder equivalent to 10 mg of sultamicillin and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.[\[11\]](#)
- Make up the volume to 100 mL with methanol, mix well, and filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 100 $\mu\text{g/mL}$.
- Accurately dilute 5 mL of this filtered solution to 50 mL with methanol to obtain a final theoretical concentration of 10 $\mu\text{g/mL}$.
- Measure the absorbance of this final solution at the predetermined λ_{max} (e.g., 232 nm) against a methanol blank.
- Calculate the concentration of sultamicillin in the sample using the regression equation derived from the calibration curve.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][14] The validation process is a self-validating system where each parameter confirms the reliability of the others.



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Caption: Interrelationship of method validation parameters.

5.1 Linearity

- Protocol: Prepare a series of calibration standards by pipetting 2, 4, 6, 8, and 10 mL of the Standard Stock Solution (100 µg/mL) into separate 100 mL volumetric flasks. Dilute to volume with methanol to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL. (Note: Other studies have validated ranges like 20-100 µg/mL).[12]
- Analysis: Measure the absorbance of each standard at the λ_{max} .
- Acceptance Criteria: Plot absorbance versus concentration. The correlation coefficient (R^2) should be ≥ 0.999 .

Concentration (µg/mL)	Absorbance (at 232 nm)
2	0.155
4	0.310
6	0.465
8	0.620
10	0.775
Example Data: Regression Equation: $y = 0.0775x + 0.0001$; $R^2 = 0.9999$	

5.2 Accuracy

- Protocol: Accuracy is determined by recovery studies. A known amount of standard drug is added (spiked) into a pre-analyzed sample solution at three different levels: 80%, 100%, and 120% of the target concentration.
- Analysis: The absorbance of each solution is measured, and the concentration is calculated using the calibration curve. The percentage recovery is then determined.
- Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[\[12\]](#)

Spike Level	Theoretical Conc. (µg/mL)	Measured Conc. (µg/mL)	% Recovery
80%	8.0	7.95	99.38%
100%	10.0	10.05	100.50%
120%	12.0	12.08	100.67%

5.3 Precision

Precision is assessed at two levels: repeatability and intermediate precision.

- Protocol (Repeatability/Intra-day): Prepare six separate sample solutions from the same homogenous tablet powder batch at 100% of the test concentration (e.g., 10 µg/mL). Analyze them on the same day, with the same analyst and instrument.
- Protocol (Intermediate/Inter-day): Repeat the analysis of six sample preparations on a different day or with a different analyst.
- Analysis: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the assay results.
- Acceptance Criteria: The %RSD should not be more than 2.0%.

Precision Level	Replicate	Assay (% Label Claim)
Repeatability	1-6	Mean: 99.8%, %RSD: 0.85%
Intermediate	1-6	Mean: 100.2%, %RSD: 1.10%

5.4 Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[\[3\]](#)[\[15\]](#)

- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$

Where:

- σ = the standard deviation of the y-intercepts of regression lines.
- S = the slope of the calibration curve.

Based on published data, typical values are approximately $LOD = 3.6 \mu\text{g/mL}$ and $LOQ = 11.1 \mu\text{g/mL}$, though these are highly method-dependent.[\[12\]](#)

Conclusion

The UV spectrophotometric method described provides a simple, accurate, precise, and economical means for the routine quality control analysis of sultamicillin in bulk and tablet formulations. The method was successfully developed and validated in accordance with ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose in a pharmaceutical setting.

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